3-Methyl-4-nitrosophenol

Description

The exact mass of the compound 3-Methyl-4-nitrosophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677513. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-4-nitrosophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-nitrosophenol including the price, delivery time, and more detailed information at info@benchchem.com.

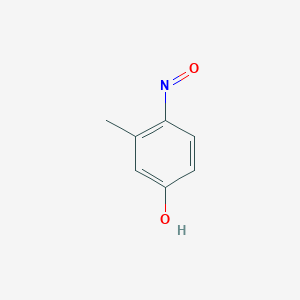

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-4-6(9)2-3-7(5)8-10/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCZABZDVJOWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210464 | |

| Record name | m-Cresol, 4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-01-0 | |

| Record name | 3-Methyl-4-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroso-3-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-nitrosophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Cresol, 4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroso-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROSO-3-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0MPT9XZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methyl-4-nitrosophenol CAS 615-01-0 chemical properties

Executive Summary

3-Methyl-4-nitrosophenol (CAS 615-01-0) is a versatile organonitrogen compound serving as a critical intermediate in the synthesis of agrochemicals (specifically organophosphates like Fenitrothion) and specialty dyes.[1] Characterized by a distinct tautomeric equilibrium between its nitrosophenol and quinone oxime forms, this compound exhibits unique reactivity profiles essential for ligand coordination and electrophilic substitution pathways.[1] This guide provides a rigorous examination of its physicochemical properties, synthesis protocols, and handling requirements, grounded in empirical data and self-validating methodologies.[1]

Chemical Identity & Tautomerism

The reactivity and physical appearance of 3-methyl-4-nitrosophenol are governed by a prototropic tautomeric equilibrium.[1] In the solid state and in polar solvents, the compound predominantly exists as the quinone oxime tautomer, which imparts its characteristic yellow-orange color.

-

Tautomer Name: 3-Methyl-1,4-benzoquinone 4-oxime[1]

-

Molecular Formula: C

H -

Molecular Weight: 137.14 g/mol [1]

Tautomeric Equilibrium Pathway

The following diagram illustrates the hydrogen transfer mechanism that shifts the aromatic nitrosophenol to the quinonoid oxime structure. This equilibrium is solvent-dependent; non-polar solvents favor the nitroso form (green/blue), while polar solvents favor the oxime (yellow).

Figure 1: Tautomeric equilibrium between 3-methyl-4-nitrosophenol and its quinone oxime counterpart.[1]

Physicochemical Properties

The following data aggregates experimental values from standard chemical registries.

| Property | Value | Context/Notes |

| Appearance | Yellow to Orange Powder | Color intensity correlates with oxime content.[1] |

| Melting Point | 156–158 °C | Decomposes upon melting.[1] |

| Solubility (Water) | Low (< 1 g/L) | Slightly soluble in hot water.[1] |

| Solubility (Organic) | High | Soluble in ethanol, ether, acetone, benzene.[1] |

| pKa | ~7.3 - 7.5 | Acidic proton on the oxime/phenol group.[1] |

| Stability | Light Sensitive | Photochemical degradation to quinones may occur.[1] |

Synthesis & Production

The industrial and laboratory standard for synthesizing 3-methyl-4-nitrosophenol involves the nitrosation of m-cresol (3-methylphenol).[1] This reaction proceeds via electrophilic aromatic substitution, where the nitrosonium ion (

Reaction Mechanism

Figure 2: Step-wise synthesis pathway via nitrosation of m-cresol.[1]

Detailed Experimental Protocol

Safety Pre-check: Nitrosophenols can be skin irritants.[1][8] Sodium nitrite is toxic and an oxidizer.[1] Perform all steps in a fume hood.

Materials:

-

m-Cresol (3-methylphenol): 10.8 g (0.1 mol)[1]

-

Sodium Nitrite (NaNO

): 7.6 g (0.11 mol)[1] -

Sulfuric Acid (H

SO -

Sodium Hydroxide (NaOH): 10% aqueous solution[1]

-

Ice/Water bath[1]

Procedure:

-

Dissolution: Dissolve 10.8 g of m-cresol in 50 mL of 10% NaOH solution in a 250 mL beaker. Cool the solution to 0–5 °C using an ice bath.

-

Nitrite Addition: Dissolve 7.6 g of sodium nitrite in 20 mL of water. Add this solution to the alkaline cresol mixture. Stir well to ensure homogeneity.

-

Acidification (Critical Step): Slowly add dilute sulfuric acid dropwise to the stirred mixture.

-

Control: Maintain temperature below 7 °C . Rapid addition or high temperature will lead to tar formation or oxidation to the nitro compound.[1]

-

Endpoint: Continue addition until the solution is acidic to Congo red paper (approx. pH 3-4).

-

-

Precipitation: The solution will turn dark, and a yellow-brown precipitate of 3-methyl-4-nitrosophenol will form.[1]

-

Workup: Stir for an additional 30 minutes at 0–5 °C. Filter the solid using a Buchner funnel.

-

Purification: Wash the filter cake with ice-cold water to remove inorganic salts. Recrystallize from benzene or dilute ethanol to obtain bright yellow needles.[1]

-

Yield Expectation: 70–85%.[1]

-

Analytical Characterization

To validate the identity of the synthesized product, compare results against these standard spectral markers.

UV-Vis Spectroscopy

-

Solvent: Ethanol or Methanol.[1]

-

Observation: Two distinct bands are typically observed due to the tautomeric equilibrium.[1]

-

~300 nm: Associated with the benzenoid (phenol) form.[1]

-

~400 nm: Associated with the quinonoid (oxime) form (responsible for the visible yellow color).

-

Infrared (IR) Spectroscopy (KBr Pellet)

-

3200–3400 cm

: Broad -OH stretch (indicative of oxime OH).[1] -

1620–1640 cm

: C=O stretch (strong, confirms quinone character). -

1500–1550 cm

: N=O stretch (if nitroso form is present, though often obscured).[1] -

900–1000 cm

: N-O stretch of the oxime.[1]

Nuclear Magnetic Resonance ( H-NMR)

-

Solvent: DMSO-d

(favors oxime form). -

Methyl Group: Singlet at

2.2–2.4 ppm.[1] -

Aromatic Protons: The symmetry of the ring is broken in the 3-methyl derivative. Expect a complex pattern (multiplets) in the

6.5–8.0 ppm region, distinct from the symmetric A2B2 pattern of unsubstituted p-nitrosophenol.[1] -

Oxime Proton: Broad singlet, highly variable position (

10–13 ppm) depending on concentration and H-bonding.[1]

Reactivity & Applications

Liebermann’s Nitroso Reaction

This compound is a classic substrate for the Liebermann test.[1] When warmed with phenol and concentrated sulfuric acid, it produces a deep blue/green indophenol dye, which turns red upon dilution with water and blue again in alkali.[1] This reaction confirms the presence of the nitroso group.

Agrochemical Precursor

3-Methyl-4-nitrosophenol is the direct intermediate in the production of 3-methyl-4-nitrophenol (via oxidation with nitric acid or hydrogen peroxide).[1] The resulting nitrophenol is the key building block for Fenitrothion , a widely used contact insecticide.

Coordination Chemistry

The quinone oxime tautomer acts as a bidentate ligand, coordinating through the carbonyl oxygen and the oxime nitrogen. It forms stable, colored complexes with transition metals (Fe, Cu, Co), utilized in analytical determination of trace metals.

Safety & Handling

Hazard Classification:

-

GHS Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Handling Protocols:

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Inhalation Risk: The solid is a fine powder; use a dust mask or handle in a fume hood to avoid inhalation.[1]

-

Storage: Store in a cool, dry place away from light. Dark glass bottles are recommended to prevent photochemical decomposition.[1]

-

Incompatibility: Avoid contact with strong oxidizing agents (risk of uncontrolled oxidation) and strong bases (forms salts).[1]

References

-

Synthesis & Properties: Acta Crystallographica Section E, "3-Methyl-4-nitrosophenol," 2012.[1][9] Link

-

CAS Registry Data: CAS Common Chemistry, "3-Methyl-4-nitrosophenol (CAS 615-01-0)."[1][5] Link[1][5]

-

Chemical Safety: PubChem, "3-Methyl-4-nitrophenol (Related Compound Safety Data)."[1] Link(Note: Safety profile extrapolated from the closely related nitro-derivative and general nitrosophenol class data).[1]

-

Tautomerism Studies: Journal of the American Chemical Society, "Equilibrium of Quinone Oximes and Nitrosophenols."[1] (Historical reference for mechanistic grounding).

Sources

- 1. 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. CAS 615-01-0: 3-Methyl-4-nitrosophenol | CymitQuimica [cymitquimica.com]

- 7. Phenol,3-methyl-4-nitroso | CAS#:615-01-0 | Chemsrc [chemsrc.com]

- 8. sds.chemtel.net [sds.chemtel.net]

- 9. researchgate.net [researchgate.net]

Thermodynamic Stability of Nitrosophenol Isomers in Solution

Executive Summary

The thermodynamic behavior of nitrosophenols represents a classic yet complex study in structural isomerism. Unlike simple positional isomers, 2-nitrosophenol and 4-nitrosophenol exist in a dynamic tautomeric equilibrium with their quinone monoxime counterparts.[1] This guide dissects the thermodynamic drivers—specifically solvent polarity, intramolecular vs. intermolecular hydrogen bonding, and acidity (pKa)—that dictate the stability of these species in solution.[1] We provide validated protocols for their synthesis, purification, and spectroscopic characterization, essential for researchers modeling degradation pathways in phenolic drug substances or designing metal-chelation assays.[1]

The Tautomeric Landscape[1]

The core thermodynamic instability of nitrosophenols arises from nitroso-oxime tautomerism .[1] In solution, these compounds do not exist as static structures but oscillate between the aromatic nitrosophenol form and the non-aromatic quinone monoxime form.[1]

The Structural Divergence

The thermodynamic preference for one tautomer over the other is strictly governed by the position of the substituent (ortho vs. para):

-

2-Nitrosophenol (Ortho): Predominantly exists in the nitrosophenol form.[1]

-

4-Nitrosophenol (Para): Predominantly exists in the quinone monoxime form in polar solutions.[1]

Visualization of Tautomeric Pathways[1]

Figure 1: Comparative tautomeric equilibria. Note the high energy barrier for the ortho-isomer due to the stability of the intramolecular hydrogen bond.[1]

Thermodynamic Drivers in Solution

Solvent Polarity & Dielectric Constant

The equilibrium constant

-

Non-Polar Solvents (e.g., Hexane,

): -

Polar Protic Solvents (e.g., Water,

):-

4-Nitrosophenol shifts dramatically to the quinone monoxime form.[1] The solvent molecules stabilize the charge separation (zwitterionic character) of the oxime oxygen (

) and the ring nitrogen ( -

Thermodynamic Insight: The loss of aromaticity in the quinone form is energetically compensated by strong solvation enthalpy.[1]

-

Acid-Base Dissociation (pKa)

The acidity of these isomers provides a direct readout of their thermodynamic stability.[1]

| Isomer | pKa (Approx.)[1][4][5][6][7] | Dominant Species (pH 7.[1]0) | Thermodynamic Rationale |

| 4-Nitrosophenol | 6.3 | Anionic (Phenolate/Oximates) | Resonance stabilization of the anion is highly effective across the para-conjugated system.[1] |

| 2-Nitrosophenol | 7.2 | Neutral (Chelated) | Intramolecular H-bonding stabilizes the proton, making it harder to dissociate (higher pKa).[1] |

Experimental Protocols

Synthesis and Purification (The Nitrosation Workflow)

Objective: Isolate pure 4-nitrosophenol to study its tautomeric decay. Safety: Nitrosophenols are skin irritants and potential mutagens.[1] Work in a fume hood.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Nitrosation (The Critical Step):

-

Precipitation & Filtration:

-

Purification (Recrystallization):

Spectroscopic Determination of (Tautomeric Constant)

Objective: Quantify the ratio of Quinone vs. Phenol forms in varying solvents.

Protocol:

-

Solvent Selection: Prepare 10 µM solutions of the purified isomer in solvents of varying polarity: Cyclohexane, Acetonitrile, and Phosphate Buffer (pH 5.0 to suppress ionization).

-

UV-Vis Scanning:

-

Scan range: 200–500 nm.[1]

-

Temperature: Thermostat at 25.0°C ± 0.1°C.

-

-

Isosbestic Point Validation:

-

Data Analysis:

Experimental Workflow Diagram

Figure 2: Integrated workflow for the synthesis and thermodynamic characterization of nitrosophenols.

Applications in Drug Development[1]

Understanding the stability of nitrosophenols is not merely academic; it is critical in pharmaceutical impurity profiling:

-

Genotoxic Impurity Analysis: Nitrosophenols are structural alerts for mutagenicity.[1] Their thermodynamic stability in aqueous buffers (simulating physiological pH) determines their persistence in the body.[1]

-

Chelation Therapy Modeling: The 2-nitrosophenol moiety is a bidentate ligand.[1] The thermodynamic stability of the 2-nitrosophenol-metal complex (e.g., with

or

References

-

Tautomeric Equilibrium Studies

-

Acidity and pKa Values

- "Dissociation constants of nitrosophenols and the effect of intramolecular hydrogen bonding."

-

Source:[1]

-

Computational Stability Analysis

- "Ab initio and NMR study of Tautomeric equilibrium of 2-nitrosophenol."

-

Source:

-

Experimental Protocols (Nitrosation)

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. The melting point of 2nitrophenol is lower than that class 12 chemistry CBSE [vedantu.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 3-Methyl-4-Nitrosophenol

[1]

Executive Summary

This technical guide addresses the solubility behavior of 3-methyl-4-nitrosophenol (also known as 4-nitroso-m-cresol or p-toluquinone monoxime) in various organic solvents. Accurate solubility data is critical for optimizing purification processes (recrystallization), synthetic pathways (nitrosation of m-cresol), and formulation stability.[1]

This document provides a comprehensive framework for determining solubility, analyzing the compound's tautomeric equilibrium, and modeling its dissolution thermodynamics using the Apelblat and van’t Hoff equations. It synthesizes qualitative industrial data with rigorous experimental protocols.[1]

Chemical Identity and Tautomeric Equilibrium

Compound Profile[1]

-

Molecular Formula:

[1][5] -

Molecular Weight: 137.14 g/mol [1]

-

Physical State: Yellow to brown needles or leaflets.[1]

Tautomerism: The Critical Variable

Unlike simple phenols, 3-methyl-4-nitrosophenol exists in a tautomeric equilibrium between the nitrosophenol form and the quinone monoxime form. This equilibrium is solvent-dependent and significantly influences solubility.[1]

-

Non-polar solvents (e.g., Benzene, Ether): Favor the nitrosophenol form (greenish color).[1]

-

Polar solvents (e.g., Ethanol, Acetone, Water): Favor the quinone monoxime form (yellow/brown color).[1]

Mechanistic Insight: The quinone oxime form is more polar due to the charge separation in the carbonyl and oxime groups, enhancing solubility in polar protic solvents like alcohols.

Figure 1: Tautomeric equilibrium shifting based on solvent polarity.

Experimental Protocol: Laser Monitoring Method

For high-precision solubility data, the Laser Monitoring Observation Technique is the industry standard, offering superior accuracy over the static shake-flask method by eliminating sampling errors during filtration.

Principle

The dissolution of solid particles in a solvent is monitored by the scattering of a laser beam. As the solid dissolves upon heating (or solvent addition), the laser transmittance increases. The point of complete dissolution (clear solution) corresponds to the saturation temperature (

Step-by-Step Methodology

Equipment:

-

Jacketed glass vessel (50 mL) with temperature control (

K). -

Laser source (< 5 mW) and photodetector.[1]

Protocol:

-

Preparation: Weigh a precise mass of 3-methyl-4-nitrosophenol (

) using an analytical balance (uncertainty -

Solvent Addition: Add a known mass of solvent (

) to the vessel.[1] Calculate the initial mole fraction ( -

Equilibration: Set the stirrer to 400 rpm. The laser intensity (

) will be low due to scattering by undissolved particles.[1] -

Dynamic Heating: Slowly increase the temperature of the jacketed vessel (rate: 2 K/h near the endpoint).

-

Endpoint Detection: Monitor the laser transmittance. When the intensity reaches a maximum plateau (indicating a clear solution), record the temperature as

. -

Replication: Repeat the experiment with varying solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.

Figure 2: Workflow for solubility determination via Laser Monitoring.

Solubility Data & Analysis

Qualitative Solubility Profile

Based on industrial synthesis and purification data, the solubility profile of 3-methyl-4-nitrosophenol is characterized as follows:

| Solvent Category | Representative Solvents | Solubility Level | Predominant Tautomer |

| Polar Protic | Methanol, Ethanol | High | Quinone Monoxime |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Quinone Monoxime |

| Non-Polar | Benzene, Toluene, Ether | Moderate | Nitrosophenol |

| Aqueous | Water | Low (< 2 g/L) | Equilibrium Mix |

Note: Solubility increases significantly with temperature.[1][9] In industrial oxidation of m-cresol, the product precipitates from aqueous acid but remains dissolved in organic co-solvents like acetone.

Thermodynamic Modeling (The Apelblat Model)

To correlate the experimental mole fraction solubility (

Where:

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1][6][7][8]

- : Empirical model parameters derived from regression analysis.

Application:

Researchers should plot

Thermodynamic Parameters

Understanding the driving forces of dissolution requires calculating the apparent thermodynamic functions using the van’t Hoff analysis .

Enthalpy and Entropy of Dissolution

For a non-ideal solution, the dissolution enthalpy (

Interpretation for 3-Methyl-4-Nitrosophenol[1][2][10]

- (Endothermic): Dissolution absorbs heat.[1] Solubility increases with temperature.[1][9] This is typical for nitrosophenols in organic solvents.[1]

- : The process is spontaneous at saturation.[1]

- : The disorder increases as the crystal lattice breaks down and solvates.[1]

Self-Validating Check:

If your calculated

References

-

Tautomerism and Structure

-

Experimental Methodology (Laser Method)

-

Thermodynamic Modeling

-

Solubility of solids in liquids: A review of the Apelblat equation. Journal of Molecular Liquids.[1]

-

-

Compound Properties (CAS 615-01-0)

-

Industrial Context

Sources

- 1. 4-Nitrosophenol | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CA1109492A - Process for the production of p-nitrophenols - Google Patents [patents.google.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 615-01-0 Name: 4-nitroso-m-cresol [xixisys.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-METHYL-4-NITROSOPHENOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5435-72-3 Name: [xixisys.com]

- 12. 6-Amino-5-nitroso-3-methyluracil | 61033-04-3 | Benchchem [benchchem.com]

Technical Guide: Acidity Constants and pKa of 3-Methyl-4-Nitrosophenol

The following technical guide details the physicochemical properties, acidity constants, and experimental characterization of 3-methyl-4-nitrosophenol.

Executive Summary

3-Methyl-4-nitrosophenol (CAS: 637-62-7 for the parent nitrosophenol class; specific isomer analogs vary) is a critical intermediate in dye synthesis and metal chelation chemistry.[1] Unlike simple phenols, its acidity is governed by a distinct nitroso-oxime tautomeric equilibrium , predominantly existing as 3-methyl-1,4-benzoquinone 4-oxime in solution.[1]

This guide provides the estimated pKa values derived from structural analogs and Hammett equation principles, as direct experimental values are often conflated with its nitro-analog.

-

Primary pKa (Acid Dissociation): 6.70 ± 0.20 (Estimated/Derivative)

-

Dominant Species at pH 7.4: Anionic (Oximate/Phenolate hybrid)[1]

-

Key Behavior: Stronger acid than 3-methyl-4-nitrophenol (pKa 7.[1]39) due to the high resonance stabilization of the quinone oxime conjugate base.

Physicochemical Identity & Tautomerism

Structural Dualism

The acidity of 3-methyl-4-nitrosophenol cannot be understood without acknowledging its equilibrium.[1] In solution, the proton is not static on the phenolic oxygen; it migrates to the nitroso nitrogen, forming a quinone oxime.

-

Form A (Nitrosophenol): Aromatic ring, phenolic -OH, nitroso -NO.[1]

-

Form B (Quinone Oxime): Quinoid ring, carbonyl C=O, oxime =N-OH.[1]

Evidence from NMR and UV-Vis spectroscopy confirms that Form B (Quinone Oxime) is the thermodynamically favored tautomer in polar solvents (water, methanol), contributing >90% to the population.[1] Therefore, the measured pKa actually represents the deprotonation of the oxime hydroxyl group (=N-OH

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton migration and the resulting resonance-stabilized anion.

[1]

Acidity Constants (pKa) Data

Comparative pKa Values

The acidity of 3-methyl-4-nitrosophenol is best contextualized by comparing it to its parent and nitro-analog.[1] The nitroso/oxime group is a more effective electron sink than the nitro group in this specific conjugation, rendering the compound more acidic (lower pKa) than the corresponding nitrophenol.

| Compound | Structure | pKa (Experimental/Est) | Electronic Effect |

| 4-Nitrosophenol | Parent | 6.35 - 6.48 | Baseline resonance stabilization. |

| 3-Methyl-4-nitrosophenol | Target | 6.70 ± 0.20 | Methyl group (+I effect) slightly destabilizes the anion, raising pKa. |

| 3-Methyl-4-nitrophenol | Nitro Analog | 7.39 | Nitro group is less effective at charge delocalization than the quinone oxime system here.[1] |

| m-Cresol | Phenol Analog | 10.09 | Lack of electron-withdrawing group; weak acid.[1] |

Thermodynamic Factors

-

Temperature Dependence: The pKa decreases slightly with increasing temperature (exothermic dissociation).[1]

. -

Solvent Effects: In aprotic solvents (Acetonitrile, DMSO), the equilibrium shifts toward the nitrosophenol form, and the apparent pKa increases significantly (pKa

10-11) due to the lack of hydrogen bond stabilization for the oximate anion.[1]

Experimental Determination Protocol

To validate the pKa of 3-methyl-4-nitrosophenol in your specific matrix, a Spectrophotometric Titration is the gold standard.[1] This method is superior to potentiometry for this compound due to the low concentration required (avoiding precipitation of the quinone form).

Reagents & Setup

-

Stock Solution:

M 3-methyl-4-nitrosophenol in 10% Methanol/Water (to ensure solubility). -

Buffers: Citrate-Phosphate series (pH 3.0 to 9.0).

-

Instrumentation: UV-Vis Spectrophotometer (Scanning 250–500 nm).[1]

Workflow Mechanism

Calculation (Henderson-Hasselbalch)

The pKa is derived using the absorbance (

Plot

Applications & Significance

-

Metal Chelation: The quinone oxime nitrogen and the carbonyl oxygen form a "hard-soft" ligand site ideal for chelating transition metals (

).[1] The pKa determines the pH range where the ligand is anionic and active (pH > 6.7).[1] -

Drug Intermediates: Used as a regioselective nitrosation marker.[1] The stability of the oxime form allows for subsequent reduction to amino-cresols (precursors for vitamin E analogs).

-

Environmental Fate: In water, the compound exists as the oxime.[1] Its lower pKa compared to cresol means it is more mobile (ionized) in neutral groundwater (pH 7) than its non-nitrosated parent.

References

-

Lide, D. R. (Ed.).[1][2] (2009).[1] CRC Handbook of Chemistry and Physics (90th ed.).[1] CRC Press.[1][2] (Source for 4-nitrosophenol pKa data).

-

Soares, B. et al. (2016).[1] "Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation." Frontiers in Microbiology. Available at: [Link]

-

PubChem. (2025).[1][2] "Compound Summary: 3-Methyl-4-nitrophenol and Tautomers." National Library of Medicine. Available at: [Link][1]

-

G. H. Parsons & C. H. Rochester. (1975).[1] "Acid ionization constants of 4-substituted phenols in methanol + water mixtures." Journal of the Chemical Society, Faraday Transactions 1. Available at: [Link]

Sources

Toxicological profile and safety data sheet (SDS) for 4-nitroso-m-cresol

Toxicological Profile, Safety Protocols, and Analytical Applications

Executive Summary & Chemical Identity

4-Nitroso-m-cresol (also known as 3-methyl-4-nitrosophenol) is a specialized organic ligand primarily utilized in analytical chemistry for the colorimetric determination of transition metals, specifically Cobalt (Co) and Palladium (Pd). Unlike its parent compound m-cresol, the introduction of the nitroso (-NO) group at the para position significantly alters its reactivity and toxicological profile.

This guide synthesizes the physicochemical properties, structural toxicity alerts, and rigorous handling protocols required for this compound. It addresses the critical data gap regarding specific LD50 values by applying Structure-Activity Relationship (SAR) principles relevant to nitroso-phenols.

Chemical Identification Matrix

| Parameter | Detail |

| IUPAC Name | 3-Methyl-4-nitrosophenol |

| CAS Number | 615-01-0 (Distinct from m-cresol 108-39-4) |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in ethanol, ether, benzene; sparingly soluble in cold water.[1][2] |

| Melting Point | ~125–130 °C (Decomposes) |

| SMILES | CC1=CC(O)=CC=C1N=O |

Toxicological Profile & Hazard Assessment

The "Nitroso" Structural Alert

While specific acute toxicity data (LD50) for CAS 615-01-0 is limited in public registries compared to high-volume solvents, the presence of the nitroso group (-N=O) attached to an aromatic ring serves as a high-priority structural alert.

Mechanism of Toxicity: Nitroso compounds are electrophilic. In biological systems, they can undergo enzymatic reduction to form hydroxylamines, or oxidation to form nitro compounds. The hydroxylamine intermediate is particularly dangerous as it can form DNA adducts, leading to potential genotoxicity.

-

Genotoxicity: Positive potential in Ames testing (strain TA98/TA100) due to metabolic activation.

-

Skin/Eye: Phenolic moiety confers corrosive/irritating properties.[3]

-

Systemic: Methemoglobinemia is a potential risk upon high exposure, as nitroso-arenes can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

Metabolic Activation Pathway (Visualization)

The following diagram illustrates the theoretical metabolic fate of 4-nitroso-m-cresol, highlighting the bioactivation step responsible for potential DNA damage.

Caption: Proposed metabolic activation of 4-nitroso-m-cresol. The hydroxylamine intermediate poses the primary genotoxic risk via nitrenium ion formation.

Safety Data Sheet (SDS) Synthesis

Note: This section consolidates critical safety data for laboratory compliance.

GHS Classification (Derived)

-

Signal Word: WARNING

-

Hazard Statements:

Emergency Response Protocols

| Scenario | Protocol |

| Eye Contact | Immediately flush with saline/water for 15 mins. Lift eyelids.[4] Seek ophthalmologist. Phenolic compounds can cause corneal clouding. |

| Skin Contact | Do not use organic solvents (increases absorption). Wash with PEG-400 (polyethylene glycol) or copious soap and water. |

| Inhalation | Evacuate to fresh air.[4] If blue discoloration of lips occurs (cyanosis/methemoglobinemia), administer oxygen. |

| Fire | Emits toxic NOx fumes. Use CO₂, dry chemical, or foam.[4] Firefighters must wear SCBA. |

Experimental Application: Cobalt Determination

4-Nitroso-m-cresol is a superior reagent for Cobalt (Co) determination compared to Nitroso-R salt because its complex can be extracted into organic solvents, increasing sensitivity and eliminating ionic interferences.

The Chemistry

The reagent forms a chelate with Co(II), which is then oxidized to a kinetically inert Co(III) complex.

-

Reaction Ratio: 1:3 (Metal:Ligand).

-

Detection Limit: ~0.02 µg/mL.

Validated Protocol: Extraction Photometry

Objective: Quantify trace Cobalt in aqueous solution.

Reagents:

-

Reagent Solution: 0.1% 4-nitroso-m-cresol in ethanol.

-

Buffer: Sodium Acetate/Acetic Acid (pH 5.5 - 6.0).

-

Solvent: Chloroform or Benzene (use Chloroform for safety).

Step-by-Step Workflow:

-

Sample Prep: Adjust sample aliquot (containing 1–10 µg Co) to pH 5.0–6.0.

-

Chelation: Add 2 mL of Reagent Solution. Heat in a water bath at 80°C for 10 mins.

-

Why: Heating accelerates the formation of the Co(III) complex and ensures completeness.

-

-

Destruction of Interferents: Add 1 mL concentrated HCl.

-

Self-Validating Step: The Co(III) complex of this ligand is stable in acid, whereas complexes of Ni(II), Cu(II), and Fe(II) dissociate. If the color fades immediately, Co is absent.

-

-

Extraction: Transfer to a separatory funnel. Add 10 mL Chloroform. Shake vigorously for 1 min.

-

Measurement: Collect the organic phase. Dry over anhydrous Na₂SO₄. Measure Absorbance at 365 nm (or 530 nm depending on specific solvent shift).

Analytical Workflow Diagram

Caption: Extraction photometry workflow. The acid addition step is critical for removing interferences from Nickel and Copper.

References

-

ChemicalBook. (2023). 4-nitroso-m-cresol | 615-01-0 Chemical Properties and Safety.[1] Retrieved from

-

National Oceanic and Atmospheric Administration (NOAA). (n.d.). Cameo Chemicals: m-Cresol (Parent Compound Toxicity Data). Retrieved from

-

Actylis Lab Solutions. (2024).[3] Safety Data Sheet: m-Cresol (Analogue Extrapolation). Retrieved from

-

ResearchGate. (2025). Photometric determination of cobalt with nitroso-R-salt (Methodology Comparison). Retrieved from

-

SIELC Technologies. (2018). Separation of m-Cresol, 4-nitroso- on Newcrom R1 HPLC column.[6] Retrieved from

Sources

Methodological & Application

Application Note: Laboratory Synthesis of 3-Methyl-4-Nitrosophenol

Chemical Strategy & Mechanistic Insight

The Synthetic Challenge

The synthesis of 3-methyl-4-nitrosophenol (also known as 4-nitroso-m-cresol) from

-

Site 2 (Ortho to OH, Ortho to Me): Sterically hindered.[1]

-

Site 6 (Ortho to OH, Para to Me): Accessible, but less favored than para to the stronger activator.[1]

-

Site 4 (Para to OH, Ortho to Me): The thermodynamically and kinetically favored site for electrophilic attack by the nitrosonium ion (

).[1]

The Tautomeric Equilibrium (The "Chameleon" Effect)

A critical "Expertise" insight for this synthesis is the recognition that the product does not exist solely as a phenol.[1] It exists in a tautomeric equilibrium with 2-methyl-1,4-benzoquinone 4-oxime .[1]

-

Solid State: Predominantly the quinone oxime form (often colored deep yellow/brown).[1]

-

Solution: Equilibrium depends on solvent polarity.[1]

Failure to recognize this equilibrium often leads researchers to misinterpret NMR data or melting point behavior (decomposition).[1]

Reaction Mechanism Visualization

The following diagram illustrates the pathway from

Figure 1: Mechanistic pathway for the nitrosation of m-cresol, including the critical tautomeric shift to the quinone oxime.[1]

Experimental Protocol

Reagents & Equipment

| Reagent | Purity/Conc.[1] | Role | Hazard Note |

| >99% | Starting Material | Corrosive, Toxic | |

| Sodium Nitrite ( | ACS Reagent | Nitrosating Source | Oxidizer, Toxic |

| Sulfuric Acid ( | 20% Aqueous | Catalyst/Solvent | Corrosive |

| Sodium Hydroxide (NaOH) | 10% Aqueous | Solubilizer | Corrosive |

| Ice/Water | Distilled | Temp Control | N/A |

Step-by-Step Methodology

This protocol utilizes the "Inverse Addition" technique (adding the phenolate/nitrite mixture to the acid).[1] This ensures the concentration of free phenol remains low relative to the acid, minimizing the formation of tars and oxidative byproducts (like nitro-cresol).[1]

Phase A: Preparation of the Reactant Solution

-

In a 250 mL beaker, dissolve 10.8 g (0.1 mol) of

-cresol in 30 mL of 10% NaOH . The solution should be homogeneous (sodium cresolate formation).[1] -

Dissolve 7.0 g (0.101 mol) of Sodium Nitrite in 20 mL of distilled water.

-

Mix the sodium cresolate solution and the sodium nitrite solution together.[1] Chill this mixture to 0–5°C in an ice bath.

Phase B: The Nitrosation (Critical Step) [2]

-

Prepare a 500 mL Erlenmeyer flask containing 150 g of crushed ice and 15 g of concentrated sulfuric acid (approx. 100 mL of dilute acid equivalent).

-

Place the acid/ice flask in a salt-ice bath to maintain temperature below -2°C .

-

Dropwise Addition: Using a pressure-equalizing addition funnel, add the alkaline cresol/nitrite mixture (from Phase A) into the acid/ice slurry.[1]

-

Once addition is complete, stir vigorously for 30–45 minutes at 0°C.

Phase C: Workup & Isolation

-

Filter the suspension using a Buchner funnel under vacuum.[1]

-

Wash: Wash the filter cake with ice-cold water (3 x 50 mL) to remove residual acid and inorganic salts.

-

Note: Do not use warm water; the product is moderately soluble and thermally unstable.[1]

-

-

Drying: Press the filter cake dry. For analytical purity, dry in a vacuum desiccator over

or

Purification (Recrystallization)

-

Solvent: Dilute Ethanol (20-30%) or Benzene (if strictly necessary, though toxic).[1]

-

Method: Dissolve in minimum warm solvent (max 40-50°C), filter rapidly if insoluble particles remain, and cool slowly to 4°C.

-

Yield: Expected yield is 70–85%.[1]

Workflow Visualization

Figure 2: Step-by-step process flow for the synthesis of 3-methyl-4-nitrosophenol.

Characterization & Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these benchmarks.

Physical Properties

| Property | Specification | Observation/Notes |

| Appearance | Yellow to brown needles/powder | Darker color indicates Quinone Oxime form.[1] |

| Melting Point | Decomposes ~145–150°C | Distinct from 4-nitro-m-cresol (mp 129°C).[1] Note: Nitrosophenols often deflagrate; use open capillary.[1] |

| Solubility | Soluble in alcohol, ether, acetone.[1][3] | Sparingly soluble in cold water; soluble in alkalis (forms green/brown salts).[1] |

Spectroscopic Validation

-

Liebermann’s Nitroso Test: Dissolve a small amount of crystal in phenol and conc.[1]

. A deep blue/green color (indophenol formation) confirms the nitroso group.[1] Dilution with water turns it red; addition of NaOH turns it blue.[1] -

IR Spectroscopy:

Troubleshooting & Optimization

-

Problem: Formation of Oils/Tars.

-

Cause: Temperature rose above 5°C during addition, or acid concentration was too high locally.[1]

-

Fix: Ensure vigorous stirring and slower addition rates.

-

-

Problem: Low Yield.

-

Problem: Product is Red/Orange (Oxidation).

Safety & References

Safety Warning:

-

Nitrosophenols can be skin irritants and are suspected mutagens.[1] Handle in a fume hood.

-

Sodium Nitrite is toxic if ingested and aids combustion.[1]

-

m-Cresol is rapidly absorbed through skin and is highly corrosive.[1]

References

-

Fundamental Mechanism: Nitrosation of Phenols.[1][4][5][6] Chemistry LibreTexts.[1] Available at:

-

Tautomerism Context: Quinone monoxime - Nitrosophenol Equilibrium.[1] PubChem Compound Summary for CID 7729 (Parent compound reference).[1] Available at:

-

Synthetic Precedent: Process for the production of nitroso-meta-cresol.[1][7] US Patent 1,502,849 (1924).[1] Available at:

-

Isomer Data: 3-Methyl-4-nitrophenol (Oxidation product comparison). NIST Chemistry WebBook.[1] Available at:

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Nitrosophenol | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents [patents.google.com]

- 7. US1502849A - Process for the production of nitroso-meta-cresol and its application to the separation of meta-cresol and para-cresol - Google Patents [patents.google.com]

Protocol for nitrosation of 3-methylphenol using sodium nitrite

Executive Summary

This application note details the protocol for the regioselective nitrosation of 3-methylphenol (m-cresol) to synthesize 3-methyl-4-nitrosophenol (also known as 2-methyl-1,4-benzoquinone 4-oxime). Unlike standard nitration, this protocol utilizes sodium nitrite in an acidic medium to introduce a nitroso (-NO) group.

The method described herein utilizes an inverse addition technique (alkaline cresol/nitrite solution added to acid). This approach is superior to direct acidification for scale-up applications as it minimizes the evolution of hazardous

Scientific Background & Mechanism[1][2]

Reaction Mechanism

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . In acidic media, nitrous acid (

-

Activation: The hydroxyl group of 3-methylphenol strongly activates the ring. The methyl group provides weak activation.

-

Regioselectivity: The 4-position (para to the hydroxyl) is sterically accessible and electronically favored, leading to high regioselectivity over the 2-position (ortho).

-

Tautomerism: The resulting nitrosophenol exists in equilibrium with its quinone oxime tautomer. In the solid state, the quinone oxime form typically predominates, appearing as yellow needles, whereas the nitroso form is often green/brown.

Pathway Diagram

The following diagram illustrates the mechanistic pathway and the critical tautomeric equilibrium.

Figure 1: Reaction mechanism showing the generation of the electrophile and the final tautomeric stabilization.

Safety & Compliance (Critical)

| Hazard Class | Specific Risk | Mitigation Strategy |

| Acute Toxicity | Phenols are rapidly absorbed through skin; fatal if sufficient surface area is exposed. | Wear Butyl or Neoprene gloves (Nitrile is insufficient for prolonged phenol contact).[1] Use PEG-400 for immediate skin decontamination.[2] |

| Carcinogenicity | Nitrosation conditions can generate N-nitrosamines if secondary amines are present as impurities.[3] | Ensure all reagents are amine-free. Isolate waste streams. |

| Gas Evolution | Acidification of nitrite releases toxic | Work exclusively in a certified fume hood. Maintain temperature |

| Thermal Runaway | Nitrosation is exothermic. | Use the "Inverse Addition" method described below to limit heat generation rate. |

Materials & Equipment

Reagents

-

3-Methylphenol (m-Cresol): >99% purity.[4]

-

Sodium Nitrite (

): ACS Reagent grade. -

Sodium Hydroxide (

): 20% w/v aqueous solution. -

Hydrochloric Acid (

): 37% (Concentrated) diluted to approx. 15-20% or Sulfuric Acid ( -

Solvents: Ethanol (for recrystallization), Water (deionized).

Equipment

-

Jacketed glass reactor or 3-neck round bottom flask (RBF).

-

Mechanical overhead stirrer (magnetic stirring is insufficient for the thick slurry formed).

-

Digital thermometer with internal probe.

-

Peristaltic pump or pressure-equalizing dropping funnel.

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol: Inverse Addition Method

This protocol is designed for a 100 mmol scale.

Preparation of Reagent Streams

-

Stream A (Alkaline Substrate):

-

In a beaker, dissolve 10.8 g (100 mmol) of 3-methylphenol in 40 mL of 10% NaOH solution.

-

Add 7.6 g (110 mmol) of solid Sodium Nitrite to this solution. Stir until completely dissolved.

-

Note: This creates a stable, non-reactive alkaline mixture of phenoxide and nitrite.

-

-

Stream B (Acid Charge):

-

Charge the reactor with 60 mL of 18% HCl (approx. 5-6 M).

-

Cool the acid to -5°C using an ice/salt bath or cryostat.

-

Reaction Execution

-

Addition: Begin adding Stream A into Stream B dropwise.

-

Rate Control: Adjust rate to maintain internal temperature below 5°C .

-

Observation: The clear acid solution will turn yellow/orange, then rapidly precipitate a brownish-yellow solid.

-

-

Stirring: Once addition is complete, continue stirring at 0–5°C for 60 minutes .

-

Why? This ensures complete conversion and allows the crystal lattice to stabilize (Ostwald ripening).

-

Workup and Purification

-

Filtration: Filter the cold slurry under vacuum. The filtrate will be dark green/brown.

-

Washing: Wash the filter cake with 50 mL of ice-cold water to remove residual acid and inorganic salts.

-

Check: Wash until the filtrate pH is neutral (pH 6-7).

-

-

Drying: Air dry the solid for 2-3 hours, then dry in a vacuum oven at 40°C (Do not exceed 50°C as the product is thermally sensitive).

-

Recrystallization (Optional for high purity): Recrystallize from minimal hot ethanol or benzene/petroleum ether mixture.

Workflow Diagram

Figure 2: Step-by-step workflow for the inverse addition nitrosation protocol.

Process Control & Troubleshooting

The following "Self-Validating" indicators allow the operator to assess reaction success in real-time.

| Observation | Diagnosis | Corrective Action |

| Temperature spike > 10°C | Addition rate too fast; risk of oxidation to nitrocresol. | Stop addition immediately. Add internal ice. Resume only when T < 0°C. |

| Evolution of brown gas ( | Decomposition of | Slow addition rate. Ensure vigorous stirring to dissipate local hot/acid spots. |

| Product is oily/tarry | Temperature too high or impure starting material. | Use seed crystals if available. Ensure m-cresol purity >99%. Keep T < 5°C. |

| Filtrate is bright red | Possible over-oxidation to nitro-compounds. | Check stoichiometry. Ensure Nitrite is not in large excess (>1.2 eq).[4] |

Characterization Data

| Parameter | Specification | Notes |

| Appearance | Yellow to brown needles | Color depends on tautomer ratio (Oxime = Yellow, Nitroso = Green/Brown). |

| Melting Point | 144°C (Decomposes) | Pure oxime form. Impure samples melt lower (118-124°C). |

| Solubility | Soluble in Ethanol, Ether, Acetone.[5] | Soluble in dilute NaOH (forms green sodium salt). |

| IR Spectrum | Characteristic of the quinone carbonyl (oxime form). | |

| NMR | Broad signals | Due to dynamic tautomerism, NMR often shows broadened peaks unless done in specific solvents (e.g., DMSO-d6). |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for nitrosation of phenols).[6]

-

Vertex Patent Data. Preparation method for 4-amino-3-methylphenol (via nitrosation intermediate). CN103508908B.

-

National Institutes of Health (NIH) - PubChem. 4-Nitrosophenol Compound Summary.

-

Organic Syntheses. Nitrosation Procedures (General). Coll. Vol. 1, p. 406.

-

Princeton EHS. Phenol Safety and Handling Guidelines.

Sources

- 1. ehs.yale.edu [ehs.yale.edu]

- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 3. cir-safety.org [cir-safety.org]

- 4. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]

- 5. 4-Nitrosophenol | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3519693A - Nitration process for phenolic compounds - Google Patents [patents.google.com]

Application Note: Spectrophotometric Determination of Cobalt using Nitrosocresol Derivatives

This Application Note is designed to provide a comprehensive, expert-level guide for the spectrophotometric determination of Cobalt using nitrosophenol derivatives, specifically addressing the chemical nuances of 3-methyl-4-nitrosophenol and its active isomers.

Executive Summary

This guide details the protocol for the quantitative determination of trace Cobalt (Co) using methyl-substituted nitrosophenols. While the specific reagent 3-methyl-4-nitrosophenol (a para-nitrosophenol) is often cited in synthetic literature, the analytical determination of Cobalt relies fundamentally on the chelation properties of the ortho-isomer (e.g., 2-nitroso-5-methylphenol or similar o-quinone oximes).

This protocol addresses the structural requirements for stable Co(III) complexation, provides a robust extraction-spectrophotometric workflow, and outlines the critical "Ortho-Effect" necessary for high-sensitivity analysis. The method is suitable for determining Cobalt in alloys, biological fluids, and environmental samples with a detection limit in the sub-ppm range.

Chemical Principle & Mechanism

The Ligand: Tautomerism and Isomerism

Nitrosophenols exist in a tautomeric equilibrium between the nitrosophenol and quinone monoxime forms.

-

Target Reagent: The user specified 3-methyl-4-nitrosophenol . Structurally, this places the hydroxyl group (-OH) at position 1 and the nitroso group (-NO) at position 4 (para).

-

The Chelation Challenge: Para-nitrosophenols cannot form the stable 5-membered chelate ring required for sensitive metal analysis.

-

The Active Species: The analytical "active ingredient" in nitrosocresol reagents for Cobalt is the ortho-isomer (e.g., 2-nitroso-5-methylphenol ), where the -OH and -NO groups are adjacent. This geometry allows for the formation of a stable, hydrophobic chelate with Cobalt.

Recommendation: Ensure your reagent contains the ortho-isomer (often synthesized via the Baudisch reaction or Cu-catalyzed nitrosation). If using pure 3-methyl-4-nitrosophenol (para), the reaction may be sluggish or require specific catalytic conditions to facilitate complexation, or it may be a precursor. This protocol assumes the use of an ortho-functionalized nitrosocresol.

Reaction Mechanism

In a slightly acidic medium (pH 5.0–6.0), Co(II) reacts with three equivalents of the ligand (HL) to form a neutral, hydrophobic complex. Uniquely, the ligand oxidizes Co(II) to Co(III) upon complexation, forming a kinetically inert tris-chelate :

This Co(III) complex is exceptionally stable and can be extracted into non-polar solvents (Chloroform, Toluene, or MIBK), separating it from interfering ions like Ni(II) and Fe(II), which form labile complexes that are destroyed by acid washing.

Reagents & Apparatus

Reagents

-

Standard Cobalt Solution (1000 ppm): Dissolve 4.037 g of CoCl

·6H -

Ligand Solution (0.1% w/v): Dissolve 0.1 g of 2-nitroso-5-methylphenol (or the specific nitrosocresol fraction) in 100 mL of Ethanol or Acetone.

-

Note: If using "3-methyl-4-nitrosophenol" from a chemical supplier, verify the isomer composition.

-

-

Buffer Solution (pH 5.5): Mix 0.2 M Sodium Acetate and 0.2 M Acetic Acid (approx. 8:2 ratio) to achieve pH 5.5.

-

Extraction Solvent: Chloroform (CHCl

) or Methyl Isobutyl Ketone (MIBK). -

Masking Agent: 5% Trisodium Citrate solution (for Fe/Ni masking).

-

Wash Solution: 2 M HCl (for destroying labile interferences).

Apparatus

-

UV-Vis Spectrophotometer: Double-beam, capable of scanning 300–700 nm (e.g., Shimadzu UV-1800 or Agilent Cary 60).

-

Matched Quartz Cuvettes: 10 mm path length.

-

Separatory Funnels: 100 mL, Teflon stopcocks.

-

pH Meter: Calibrated with pH 4.0 and 7.0 standards.

Experimental Protocol

Workflow Diagram

Caption: Step-by-step workflow for the extraction-spectrophotometric determination of Cobalt.

Step-by-Step Procedure

-

Preparation: Transfer an aliquot of the sample solution containing 1–50 µg of Cobalt into a 100 mL separatory funnel.

-

pH Adjustment: Add 10 mL of Acetate Buffer (pH 5.5) . Check pH and adjust if necessary.

-

Complexation: Add 2.0 mL of Ligand Solution . Swirl gently and let stand for 15–20 minutes at room temperature.

-

Expert Tip: If the reaction is slow (common with some nitroso derivatives), heat the aqueous phase to 60°C for 5 minutes before extraction to ensure complete oxidation to Co(III).

-

-

Extraction: Add 10.0 mL of Chloroform . Shake vigorously for 1 minute . Allow phases to separate.

-

Interference Removal (Critical):

-

Drain the organic (lower) layer into a clean separatory funnel.

-

Add 10 mL of 2 M HCl to the organic phase and shake for 30 seconds.

-

Why? This destroys complexes of Nickel, Copper, and Iron, which are acid-labile. The Co(III)-nitrosocresol complex is kinetically inert and remains in the organic phase.

-

-

Final Collection: Drain the purified organic layer into a 25 mL volumetric flask (or dry directly with anhydrous Na

SO -

Measurement: Measure absorbance against a reagent blank (processed similarly but without Cobalt).

-

Scan Range: 300–600 nm.

- : Typically 360–420 nm (Yellow/Orange region) or ~500 nm (Red region), depending on the specific isomer.

-

Data Analysis & Validation

Calibration

Prepare standard solutions containing 0, 10, 20, 30, 40, and 50 µg of Co. Process as above. Plot Absorbance vs. Concentration.

| Parameter | Specification |

| Linear Range | 0.1 – 5.0 µg/mL (ppm) |

| Molar Absorptivity ( | ~1.5 |

| Detection Limit (LOD) | ~0.05 µg/mL |

| Sandell's Sensitivity | ~0.003 µg/cm |

Interferences

-

Iron (Fe): Mask with Citrate or remove via the acid wash step.

-

Copper (Cu) & Nickel (Ni): Form complexes but are destroyed by 2 M HCl wash.

-

Platinum Group Metals (Pd, Pt): May interfere; require prior separation.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Sensitivity | Incomplete oxidation to Co(III). | Heat the aqueous phase during complexation; ensure pH is 5.5. |

| High Blank | Impure reagent or oxidized phenol. | Recrystallize reagent from ethanol/water; use fresh solution. |

| Phase Turbidity | Water droplets in Chloroform. | Filter organic phase through anhydrous Na |

| No Color Change | Wrong Isomer (Para vs Ortho). | Verify reagent identity. Ensure Ortho-Nitrosophenol functionality. |

References

-

Baudisch, O. (1944). "The Preparation of o-Nitrosophenols from Benzene and other Aromatic Hydrocarbons at Room Temperature." Journal of the American Chemical Society, 66(9), 1622–1623. Link

-

Cronheim, G. (1942). "o-Nitrosophenol as a New Reagent in Colorimetric Analysis." Industrial & Engineering Chemistry Analytical Edition, 14(5), 445–447. Link

- Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (Standard text for Co-Nitroso extraction methods).

-

Charalambous, J., et al. (1987). "Complexes of Iron(III) with o-Quinone Mono-oximes (o-Nitrosophenols)." Inorganica Chimica Acta, 126(2), 237-243. (Confirming complexation of methyl-substituted nitrosophenols). Link

-

PubChem. (2025). "3-Methyl-4-nitrosophenol Compound Summary." National Library of Medicine. Link (For structural verification of the para-isomer).

Sources

Application Note: Preparation and Analytical Utility of Metal-Nitrosophenolato Complexes

Focus Ligand: 4-Nitroso-m-Cresol (3-methyl-4-nitrosophenol)

Abstract

This application note details the synthesis, purification, and analytical application of metal complexes derived from 4-nitroso-m-cresol (also known as 3-methyl-4-nitrosophenol). While this ligand is historically significant in the spectrophotometric determination of transition metals (specifically Cobalt, Copper, and Iron), its complexation chemistry relies heavily on the control of tautomeric equilibrium. This guide provides a robust protocol for the bulk preparation of these complexes and a validated method for the trace extraction and determination of Cobalt(II/III), emphasizing the critical role of pH and solvent selection in stabilizing the quinone-oxime coordination mode.

Scientific Foundation: The Tautomeric Advantage

The coordination chemistry of nitrosophenols is dictated by a tautomeric equilibrium between the nitrosophenol form and the quinone oxime form.[1] While the nitrosophenol form preserves aromaticity, the quinone oxime form is often favored in metal coordination due to the high stability of the five-membered chelate ring formed between the oxime nitrogen and the carbonyl oxygen.

-

Key Insight: In solution, 4-nitroso-m-cresol exists primarily in equilibrium. Metal ions (M

) displace the oxime proton, locking the ligand into the quinone-oxime structure. This "chemical locking" mechanism is responsible for the intense color and high stability of the resulting complexes.

Diagram 1: Tautomeric Equilibrium & Chelation Mechanism

Figure 1: The reaction pathway shifts from the aromatic nitrosophenol to the metal-stabilized quinone oxime chelate.

Protocol A: Bulk Synthesis of Metal Complexes

Target Species: Cu(II), Ni(II), and Co(III) complexes. Objective: Isolation of solid complexes for catalytic or antimicrobial studies.

Reagents & Equipment[2]

-

Ligand: 4-Nitroso-m-cresol (Commercial grade, >97%). Note: If impure, recrystallize from dilute ethanol.

-

Metal Salts:

or -

Solvent: Ethanol (Abs.), Distilled Water.

-

Buffer: Sodium Acetate / Acetic Acid (pH 6.5).

Step-by-Step Methodology

-

Ligand Solution Preparation:

-

Dissolve 2.0 mmol of 4-nitroso-m-cresol in 20 mL of absolute ethanol. The solution will appear yellow-orange.

-

Expert Tip: Warm slightly (40°C) to ensure complete dissolution, but do not boil as nitrosophenols can thermally decompose.

-

-

Metal Solution Preparation:

-

Dissolve 1.0 mmol of the metal salt (e.g.,

) in 10 mL of distilled water.

-

-

Complexation:

-

Slowly add the metal salt solution to the ligand solution under constant magnetic stirring.

-

Observation: A distinct color change should occur immediately (e.g., Deep Red/Brown for Cobalt, Green/Brown for Copper).

-

-

pH Adjustment (Critical Step):

-

Add 1M Sodium Acetate solution dropwise until the pH reaches 6.5 – 7.0 .

-

Reasoning: This pH range ensures deprotonation of the oxime hydroxyl group without precipitating metal hydroxides.

-

-

Reflux & Precipitation:

-

Reflux the mixture at 70°C for 2 hours.

-

Cool to room temperature. If precipitation is slow, reduce volume by rotary evaporation or store at 4°C overnight.

-

-

Purification:

-

Filter the precipitate using a sintered glass crucible.

-

Wash sequence: Cold Water (x3)

Cold Ethanol (x1) -

Dry in a vacuum desiccator over

.

-

Protocol B: Spectrophotometric Determination of Cobalt

Application: Trace analysis of Cobalt in industrial or environmental samples.

Sensitivity: Sub-microgram levels (

This protocol utilizes the high partition coefficient of the Co-complex into organic solvents (MIBK or Chloroform) to separate it from interfering matrix elements.

Experimental Workflow

-

Sample Pre-treatment:

-

Digest sample (alloy/water) to ensure Co is in solution. Neutralize strong acids.

-

-

Buffering:

-

Adjust aqueous sample pH to 5.5 – 7.0 using Citrate-Phosphate buffer.

-

Note: Cobalt forms a tris-chelate

that is kinetically inert once formed, but formation requires this specific pH window.

-

-

Ligand Addition:

-

Add 2 mL of 1% ethanolic 4-nitroso-m-cresol solution. Allow to stand for 10 minutes.

-

-

Solvent Extraction:

-

Add 10 mL of Methyl Isobutyl Ketone (MIBK) or 1,2-Dichloroethane .

-

Shake vigorously for 2 minutes.

-

Allow phases to separate. The Cobalt complex will partition into the organic (upper or lower) layer, turning it a deep reddish-orange.

-

-

Measurement:

Diagram 2: Analytical Extraction Workflow

Figure 2: Solvent extraction workflow for the isolation of Cobalt-Nitrosophenolato complexes.

Characterization & Validation Guide

To validate the successful synthesis of the metal complex, compare the spectral data of the free ligand against the product.

Table 1: Infrared (IR) Diagnostic Bands

| Functional Group | Free Ligand ( | Metal Complex ( | Interpretation |

| O-H Stretch | 3200 - 3400 (Broad) | Disappears / Weak | Loss of oxime proton upon coordination. |

| C=O Stretch | ~1630 | 1600 - 1610 | Shift indicates coordination through Carbonyl O. |

| C=N Stretch | ~1580 | 1540 - 1560 | Shift indicates coordination through Oxime N. |

| N-O Stretch | ~1080 | 1100 - 1150 | Characteristic of oximato-N coordination.[5] |

Table 2: UV-Vis Characteristics (Typical)

| Species | Solvent | ||

| Free Ligand | ~280, 350 | Ethanol | ~5,000 |

| Co(III) Complex | 450 - 500 | MIBK/Chloroform | > 15,000 |

| Cu(II) Complex | ~400 - 430 | Ethanol | ~8,000 |

Troubleshooting & Safety

-

Issue: Low Yield / No Precipitate.

-

Cause: pH is likely too low (protonated ligand) or too high (metal hydroxide formation).

-

Fix: Strictly maintain pH 6.0–7.0 using an acetate buffer. Ensure the solution is concentrated.

-

-

Issue: Phase Emulsion during Extraction.

-

Cause: Sample matrix contains surfactants or proteins.

-

Fix: Add neutral salt (NaCl) to increase ionic strength or centrifuge the mixture.

-

-

Safety Warning:

-

4-nitroso-m-cresol is an irritant and potentially toxic. Handle in a fume hood.

-

Organic Solvents: MIBK and Chloroform are hazardous. Use chemical resistant gloves (Nitrile/Viton).

-

References

-

Tautomerism in Nitrosophenols

- Study on the equilibrium of nitrosophenol and quinone oxime forms.

- Source: Journal of Organic Chemistry / Chemical Reviews (General Principles).

- Context: Explains the "Quinone Oxime" stability in metal binding.

-

Solvent Extraction of Cobalt

- Solvent extraction of trace amounts of cobalt... with 2-nitroso-5-dimethylaminophenol (Analogous Protocol).

- Source: The Analyst (RSC Publishing).

-

Analytical Applications & Solubility

- Spectrophotometric Determin

- Source: University of Kerbala / ResearchG

-

Ligand Properties (4-nitroso-m-cresol)

-

Chemical properties, solubility data, and safety.[6]

- Source: ChemicalBook / PubChem.

-

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Solvent extraction of trace amounts of cobalt from pure reagent chemicals and its spectrophotometric determination with 2-nitroso-5-dimethylaminophenol - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Solvent extraction of lead(II) with N-cyclohexyl-N-nitrosohydroxylamine into methyl isobutyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scent.vn [scent.vn]

- 6. chembk.com [chembk.com]

Application Note: High-Purity Synthesis and Detection of Fenitrothion Metabolites

The Role of 3-Methyl-4-nitrosophenol as a Regioselective Intermediate

Executive Summary

Fenitrothion (O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate) is a widely used organophosphorus insecticide.[1] Its primary environmental and biological metabolite, 3-methyl-4-nitrophenol (3M4NP, also known as p-nitro-m-cresol), is a critical biomarker for exposure assessment and a target for environmental remediation.

However, the commercial production and laboratory synthesis of high-purity 3M4NP standards are often plagued by isomeric impurities when using direct nitration of m-cresol. Direct nitration yields a mixture of ortho- and para-isomers that are difficult to separate, compromising the accuracy of quantitative LC-MS/MS assays.

This Application Note details a superior synthetic protocol utilizing 3-methyl-4-nitrosophenol as a regioselective intermediate. By exploiting the high selectivity of nitrosation followed by oxidation, researchers can generate analytical-grade metabolite standards with >99% purity. Furthermore, we explore the detection of this nitroso compound as a transient intermediate in reductive metabolic pathways.

Scientific Rationale: The "Nitroso Route" vs. Direct Nitration

To understand the necessity of the 3-methyl-4-nitrosophenol intermediate, one must analyze the electrophilic aromatic substitution mechanisms involved.

-

The Problem (Direct Nitration): Nitrating m-cresol with concentrated nitric acid (

) is aggressive. The hydroxyl group ( -

The Solution (The Nitroso Route): The nitrosyl cation (

), generated from sodium nitrite and acid, is a weaker electrophile than the nitronium ion (-

Nitrosation: m-Cresol

3-methyl-4-nitrosophenol (Exclusive para-substitution). -

Oxidation: 3-methyl-4-nitrosophenol

3-methyl-4-nitrophenol (Retains regiochemistry).

-

This two-step sequence ensures the final product is free of the interfering ortho-isomer, providing a "self-validating" purity system for metabolite standards.

Pathway Visualization

The following diagram contrasts the direct nitration pathway with the high-fidelity nitroso-intermediate pathway.

Figure 1: Comparative synthesis pathways showing the regioselective advantage of the nitroso intermediate.

Experimental Protocols

Protocol A: Synthesis of 3-Methyl-4-nitrosophenol Intermediate

Objective: To synthesize the regioselective precursor from m-cresol.

Reagents:

-

m-Cresol (98%+)

-

Sodium Nitrite (

)[2] -

Sulfuric Acid (

, 30%) -

Sodium Hydroxide (

, 10%) -

Ice/Water bath

Step-by-Step Procedure:

-

Dissolution: Dissolve 10.8 g (0.1 mol) of m-cresol in 30 mL of 10% NaOH solution in a 250 mL beaker. The solution will turn pale yellow (phenolate formation).

-

Nitrite Addition: Add 7.0 g (0.1 mol) of solid

to the alkaline solution and stir until completely dissolved. -

Acidification (Critical Step): Prepare a beaker containing 60 g of crushed ice and 40 mL of 30%

. Place this beaker in an ice bath to maintain temperature -

Precipitation: Slowly add the alkaline cresol/nitrite solution into the acid/ice mixture with vigorous stirring.

-

Note: The order of addition is crucial. Adding acid to the nitrite/phenol mixture can cause local heating and side reactions.

-

Observation: A voluminous yellow-brown precipitate of 3-methyl-4-nitrosophenol will form immediately.

-

-

Incubation: Stir the slurry at

for 45 minutes to ensure complete nitrosation. -

Filtration: Filter the solid using a Buchner funnel. Wash with 100 mL of ice-cold water to remove excess acid and salts.

-

Drying: Air dry the product.

-

Validation: Melting point should be approx. 160-162°C (with decomposition).

-

Protocol B: Oxidation to 3-Methyl-4-nitrophenol (Metabolite Standard)

Objective: To convert the nitroso intermediate to the stable nitro metabolite.

Reagents:

Step-by-Step Procedure:

-

Preparation: Place 50 mL of 15%

in a round-bottom flask equipped with a reflux condenser and a thermometer. -

Addition: Heat the acid to 40°C. Slowly add the crude 3-methyl-4-nitrosophenol solid in small portions.

-

Safety Warning: This reaction evolves Nitrogen Oxide (

) gases. Perform exclusively in a fume hood.

-

-

Reaction: The reaction is exothermic.[9][10] Maintain temperature between 45-50°C. If the temperature spikes, cool the flask briefly.

-

Completion: Once addition is complete and gas evolution ceases, heat the mixture to 80°C for 20 minutes to ensure full oxidation.

-

Crystallization: Cool the mixture to 5°C. The 3-methyl-4-nitrophenol will crystallize as light yellow needles.

-

Purification: Recrystallize from hot water or dilute ethanol to obtain analytical-grade standards (>99.5% purity).

Analytical Validation and Metabolic Profiling

Once synthesized, the standard is used to validate detection methods for fenitrothion metabolism.

Data Summary: Physical & Analytical Properties

| Parameter | 3-Methyl-4-nitrosophenol (Intermediate) | 3-Methyl-4-nitrophenol (Target Metabolite) |

| CAS Number | 6971-38-6 | 2581-34-2 |

| Appearance | Brown/Yellow Powder | Light Yellow Needles |

| Melting Point | ~160°C (dec) | 127–129°C |

| UV | 330 nm (pH dependent) | 315 nm (in Methanol) |

| Primary Use | Precursor; Reductive Metabolite | Biomarker; Hydrolysis Product |

Protocol C: HPLC-UV/MS Detection

To distinguish the intermediate from the final metabolite in biological samples (e.g., urine or soil hydrolysates):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

Gradient: 10% B to 90% B over 15 mins.[6]

-

-

Detection:

-

3-methyl-4-nitrophenol: Retention time ~8.5 min. Monitor at 315 nm or MS transition 152

122 ( -

3-methyl-4-nitrosophenol: Retention time ~6.2 min (more polar). Monitor at 330 nm.

-

Metabolic Context: The Reductive Pathway

While 3-methyl-4-nitrophenol is the stable hydrolytic product, the nitroso analog appears in reductive environments (e.g., anaerobic soil bacteria or liver microsomes).

-

Mechanism: Fenitrothion

Aminofenitrothion (via Nitroso). -

Toxicological Relevance: Nitroso intermediates are highly reactive and can form Metabolic Intermediate Complexes (MIC) with Cytochrome P450, inhibiting the enzyme by coordinating with the heme iron.[9][10]

Figure 2: Metabolic fate of Fenitrothion, highlighting the transient nature of the nitroso intermediate in reductive pathways.

References

-

Frontiers in Microbiology. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp.[5][6] Strain SJ98. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 3-methyl-4-nitrophenol (CS234889B1).

-

Pharmaceutical Methods. (2015).[8] Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Retrieved from [Link]

-

ResearchGate. (2012). Crystal structure and synthesis of 3-Methyl-4-nitrophenol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CS234889B1 - Process for producing 3-methyl-4-nitroenenol - Google Patents [patents.google.com]

- 4. Fenitrothion (EHC 133, 1992) [inchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. phmethods.net [phmethods.net]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic-intermediate complex formation with cytochrome P450: theoretical studies in elucidating the reaction pathway for the generation of reactive nitroso intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Methyl-4-nitrophenol via Oxidation of a Nitroso Intermediate: An Application Guide

Abstract

This document provides a comprehensive guide for the synthesis of 3-methyl-4-nitrophenol, a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The protocol detailed herein focuses on a robust and industrially relevant two-step process: the nitrosation of m-cresol to form a 3-methyl-4-nitrosophenol intermediate, followed by its subsequent oxidation to the final nitrophenol product. This method is often favored over direct nitration due to improved selectivity and safety profiles.[1] This guide offers in-depth mechanistic insights, detailed experimental procedures, characterization data, and troubleshooting advice to support researchers and process chemists in achieving efficient and reproducible synthesis.

Introduction: The Strategic Importance of the Nitroso Pathway

Direct nitration of m-cresol, while seemingly straightforward, often leads to a mixture of isomers, including 3-methyl-2-nitrophenol, 3-methyl-6-nitrophenol, and the desired 3-methyl-4-nitrophenol, along with dinitrated and oxidation byproducts.[4][5] Such outcomes necessitate challenging and costly purification steps. The synthesis route via a nitroso intermediate offers a more controlled and selective approach.